H-Asp-Gly-Glu-Ala-OH is a tetrapeptide composed of four amino acids: aspartic acid, glycine, glutamic acid, and alanine. Its molecular formula is and it is classified under the compound identifier CID 9821757 in PubChem . This compound exhibits a unique structure that influences its biological activity and interactions within various biological systems.
The biological activity of H-Asp-Gly-Glu-Ala-OH is significant due to its interaction with various receptors and enzymes. It has been shown to modulate immune responses and promote tissue repair. Additionally, studies indicate potential geroprotective effects, enhancing antioxidant defense mechanisms and influencing melatonin synthesis in organisms like Drosophila melanogaster and rats .
The synthesis of H-Asp-Gly-Glu-Ala-OH typically employs solid-phase peptide synthesis (SPPS). The process involves several key steps:
H-Asp-Gly-Glu-Ala-OH has various applications in fields such as:
Several compounds share structural similarities with H-Asp-Gly-Glu-Ala-OH. Here are notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
H-Gly-Ala-Glu-Asp-OH | Glycine-Alanine-Glutamic Acid-Aspartic Acid | Different sequence, potential variations in activity |
H-Ala-Gly-Glu-Asp-OH | Alanine-Glycine-Glutamic Acid-Aspartic Acid | Alanine at N-terminus alters interaction dynamics |
H-Glu-Asp-Gly-Ala-OH | Glutamic Acid-Aspartic Acid-Glycine-Alanine | Glutamic acid at N-terminus may influence solubility |
The uniqueness of H-Asp-Gly-Glu-Ala-OH lies in its specific amino acid sequence, which determines its distinct biological activities and interactions with molecular targets. Its potential to modulate immune responses and promote tissue repair sets it apart from other similar peptides, making it a subject of interest for further research in therapeutic applications .
H-Asp-Gly-Glu-Ala-OH, commonly abbreviated as DGEA, is a tetrapeptide composed of four sequential amino acids: aspartic acid (Asp), glycine (Gly), glutamic acid (Glu), and alanine (Ala). The compound carries the Chemical Abstracts Service registry number 134580-64-6 and possesses a molecular formula of C14H22N4O9 with a molecular weight of 390.35 g/mol. The systematic nomenclature identifies this compound as L-alpha-aspartyl-glycyl-L-alpha-glutamyl-L-alanine, reflecting its stereochemical configuration and peptide bond connectivity.
The peptide sequence corresponds to residues 435-438 of the type I collagen alpha1 chain, making it a naturally occurring motif within the extracellular matrix. This specific sequence has been recognized as the minimal tetrapeptide recognition sequence for the alpha2beta1 integrin receptor, distinguishing it from other collagen-derived peptides that may require longer sequences for biological activity. The presence of multiple carboxyl groups from the aspartic acid and glutamic acid residues contributes to the peptide's unique binding characteristics and its ability to interact with various metal ions and chelating agents.
The identification of DGEA as the minimal recognition sequence for alpha2beta1 integrin emerged from systematic research conducted in the early 1990s. Staatz and colleagues performed groundbreaking work by synthesizing an overlapping set of peptides that completely spanned the 148-amino acid alpha1(I)-CB3 fragment of type I collagen. Through comprehensive testing of these peptides for their ability to inhibit cell adhesion to collagen and laminin substrates, researchers definitively established that the four-amino acid sequence DGEA represented the minimal active recognition sequence.
The discovery process involved extensive structure-activity relationship studies that demonstrated the critical importance of each amino acid residue within the sequence. Deletion of the terminal alanine residue or substitution of alanine for either the glutamic acid or aspartic acid residues resulted in marked loss of inhibitory activity. These findings established the sequence specificity requirements and confirmed that all four amino acids were essential for biological function.
The historical significance of this discovery extends beyond basic biochemistry, as it provided researchers with a powerful tool for investigating integrin-mediated cellular processes. The identification of DGEA as a specific alpha2beta1 integrin antagonist opened new avenues for therapeutic intervention and diagnostic applications, particularly in cancer biology and tissue engineering.
DGEA has demonstrated remarkable versatility in research applications, serving multiple roles across different biological systems. The peptide's primary mechanism of action involves competitive inhibition of alpha2beta1 integrin binding to its natural ligands, particularly type I collagen. This inhibitory capacity has made DGEA an invaluable research tool for dissecting the specific contributions of alpha2beta1 integrin to various cellular processes.
In macrophage biology, DGEA has been shown to significantly reduce M1 macrophage activation, which is associated with pro-inflammatory responses. When delivered either as a soluble factor or immobilized within polyethylene glycol hydrogels, DGEA effectively decreased the expression of inducible nitric oxide synthase (iNOS), a key marker of M1 polarization. This anti-inflammatory effect represents a novel therapeutic approach for addressing chronic inflammatory conditions and promoting tissue regeneration.
The peptide's influence on osteogenic differentiation has been particularly well-documented. Studies utilizing mesenchymal stem cells encapsulated within DGEA-presenting alginate hydrogels demonstrated enhanced osteocalcin production and mineral deposition compared to unmodified hydrogels. Interestingly, while DGEA did not facilitate cell adhesion when presented from hydrogel surfaces in two-dimensional cultures, it significantly enhanced osteogenic differentiation in three-dimensional environments.
The relationship between DGEA and other integrin-binding motifs, particularly the well-characterized RGD (Arg-Gly-Asp) sequence, provides important context for understanding specificity in cell-matrix interactions. While RGD serves as a recognition sequence for multiple integrin subtypes including alpha5beta1, alphavbeta3, and alphavbeta5, DGEA demonstrates remarkable specificity for the alpha2beta1 integrin. This specificity arises from structural differences in the integrin binding pockets and the unique chemical properties of the DGEA sequence.
The presence of two negatively charged residues (aspartic acid and glutamic acid) within the DGEA sequence creates distinctive electrostatic properties that complement the alpha2beta1 integrin binding site. In contrast, the RGD motif relies on the positively charged arginine residue to interact with negatively charged regions within different integrin binding pockets. This fundamental difference in charge distribution and spatial arrangement accounts for the distinct binding specificities observed between these peptide motifs.
Comparative studies have demonstrated that DGEA-containing peptides effectively inhibited alpha2beta1-mediated magnesium-dependent adhesion of platelets to collagen but had no effect on alpha5beta1-mediated platelet adhesion to fibronectin or alpha6beta1-mediated platelet adhesion to laminin. This selectivity profile underscores the importance of DGEA as a research tool for specifically targeting alpha2beta1 integrin-mediated processes while leaving other integrin pathways intact.
The tetrapeptide H-Aspartic acid-Glycine-Glutamic acid-Alanine-OH possesses the molecular formula Carbon14 Hydrogen22 Nitrogen4 Oxygen9, which represents a compact arrangement of four amino acid residues linked through peptide bonds [5] [7] [9]. This composition includes fourteen carbon atoms distributed across the backbone and side chains of the constituent amino acids, with the aspartic acid and glutamic acid residues contributing carboxyl-containing side chains that significantly influence the compound's chemical behavior [6] [11]. The twenty-two hydrogen atoms are strategically positioned throughout the molecule, including those participating in the terminal amino and carboxyl groups, as well as those present in the aliphatic and polar side chains [7] [8]. The four nitrogen atoms originate from the backbone amide linkages and the terminal amino group, creating sites for potential hydrogen bonding and protonation reactions [8] [11]. The nine oxygen atoms are distributed among the peptide backbone carbonyls, terminal carboxyl groups, and the acidic side chains of aspartic acid and glutamic acid residues [6] [7] [9].
The precise molecular weight of H-Aspartic acid-Glycine-Glutamic acid-Alanine-OH has been determined to be 390.35 grams per mole through systematic mass spectrometric analysis and theoretical calculations [5] [6] [7]. This molecular weight represents the sum of the individual amino acid molecular weights minus the mass of water molecules eliminated during peptide bond formation [8]. The calculation involves aspartic acid (133.10 grams per mole), glycine (75.07 grams per mole), glutamic acid (147.13 grams per mole), and alanine (89.09 grams per mole), totaling 444.39 grams per mole, from which three water molecules (54.05 grams per mole) are subtracted to yield the final tetrapeptide mass [6] [8]. This molecular weight places the compound within the category of small bioactive peptides that exhibit significant biological activity despite their relatively modest size [4] [11]. The accurate determination of this molecular weight is crucial for quantitative analytical applications and serves as a fundamental parameter for characterizing the compound in various research contexts [7] [9].
The primary sequence of H-Aspartic acid-Glycine-Glutamic acid-Alanine-OH follows a specific linear arrangement that begins with aspartic acid at the amino terminus and concludes with alanine at the carboxyl terminus [4] [6] [9]. This tetrapeptide sequence is characterized by the presence of two acidic amino acids (aspartic acid and glutamic acid) separated by glycine, followed by the simple aliphatic amino acid alanine [5] [7]. The peptide bonds connecting these residues exhibit the characteristic planar geometry with partial double-bond character, restricting rotation around the carbon-nitrogen bond [21] [23]. The sequence configuration creates a molecule with significant charge density due to the presence of multiple carboxyl groups, which profoundly influences its interaction with other molecules and its overall chemical behavior [4] [9] [16]. Research has demonstrated that this specific sequence arrangement is found in various biological contexts, particularly as a recognition motif for integrin binding [4].
Theoretical analysis of the tetrapeptide H-Aspartic acid-Glycine-Glutamic acid-Alanine-OH suggests limited capacity for stable secondary structure formation due to its short length and the presence of glycine, which provides exceptional conformational flexibility [20] [21] [24]. The glycine residue at position two acts as a structural hinge, allowing for significant backbone flexibility and preventing the formation of rigid secondary structures such as alpha-helices or beta-sheets [12] [20]. Computer modeling studies indicate that the molecule predominantly adopts extended conformations in aqueous solution, with occasional formation of loose turn structures stabilized by intramolecular hydrogen bonding between the terminal groups [22] [24] [25]. The presence of charged aspartic acid and glutamic acid residues creates electrostatic repulsion that further favors extended conformations over compact folded structures [21] [23]. Short peptides of this length typically exist as dynamic ensembles of conformations rather than adopting single, well-defined secondary structures [20] [24].
Three-dimensional conformational studies of H-Aspartic acid-Glycine-Glutamic acid-Alanine-OH reveal a highly dynamic molecule that samples multiple conformational states in solution [24] [25] [27]. Molecular dynamics simulations demonstrate that the tetrapeptide exhibits significant backbone flexibility, with phi and psi dihedral angles spanning broad regions of conformational space [26] [27]. The glycine residue provides a conformational pivot point that allows the molecule to adopt both extended and partially folded conformations, with transition times on the nanosecond scale [24] [26]. Nuclear magnetic resonance studies have confirmed the presence of multiple rapidly interconverting conformers, with no single dominant three-dimensional structure observed in aqueous solution [35] [39]. The charged side chains of aspartic acid and glutamic acid create long-range electrostatic interactions that influence the overall shape and dynamics of the molecule [25] [27]. Energy minimization calculations suggest that the most stable conformations are those that minimize steric clashes while allowing for optimal solvation of the polar and charged groups [24] [25].
Aspartic acid, positioned at the amino terminus of the tetrapeptide, contributes a carboxyl-containing side chain with a pKa value of 3.86, making it negatively charged under physiological conditions [15] [18] [31]. This acidic residue provides significant hydrophilic character to the molecule and serves as a major determinant of the compound's overall charge distribution and solubility properties [12] [16]. The aspartic acid residue exhibits a molecular weight of 115.087 grams per mole as a free amino acid, contributing to the overall mass and chemical reactivity of the tetrapeptide [8]. Research has demonstrated that aspartic acid residues are particularly susceptible to chemical degradation through cyclization reactions that can lead to the formation of cyclic imide intermediates under acidic conditions [30]. The carboxyl group of aspartic acid participates in hydrogen bonding networks and can coordinate with metal ions, influencing the compound's interaction with biological macromolecules [18] [31].
Glycine occupies the second position in the tetrapeptide sequence and serves as a critical structural element due to its unique properties among the twenty standard amino acids [12] [24]. With only a hydrogen atom as its side chain, glycine provides exceptional conformational flexibility, allowing the peptide backbone to adopt phi and psi angles that would be sterically prohibited for other amino acids [21] [26]. The molecular weight of glycine (57.051 grams per mole as a residue) makes it the smallest amino acid, and its presence significantly reduces steric hindrance in the tetrapeptide structure [8] [12]. Glycine residues are often found at positions requiring high backbone flexibility and are known to disrupt regular secondary structures such as alpha-helices and beta-sheets [20] [21]. The hydrophilic nature of glycine, despite lacking ionic groups, contributes to the overall water solubility of the tetrapeptide [12] [16].
Glutamic acid at position three provides another acidic side chain with a pKa value of 4.25, ensuring that this residue remains predominantly negatively charged across a wide range of physiological pH values [15] [18] [31]. The glutamic acid side chain extends one methylene group further than aspartic acid, providing additional conformational flexibility while maintaining the acidic character essential for the compound's biological activity [8] [12]. With a molecular weight of 129.114 grams per mole, glutamic acid represents the largest residue in this tetrapeptide and contributes significantly to its overall chemical properties [8]. The carboxyl group of glutamic acid participates in similar chemical reactions as aspartic acid, including metal coordination and hydrogen bonding interactions [18] [31]. Studies have shown that glutamic acid residues can undergo isomerization reactions through cyclic imide formation, particularly under stress conditions such as elevated temperature or extreme pH [30].
Alanine terminates the tetrapeptide sequence at the carboxyl end, contributing a simple methyl side chain that provides moderate hydrophobic character without introducing steric bulk [12] [15]. The molecular weight of alanine (71.078 grams per mole as a residue) places it among the smaller amino acids, and its nonpolar nature contrasts with the highly charged residues elsewhere in the sequence [8] [12]. The methyl group of alanine exhibits restricted conformational flexibility compared to glycine but maintains sufficient mobility to avoid significant steric conflicts with neighboring residues [21] [26]. Alanine residues are generally considered to favor alpha-helical conformations in longer peptides, though this preference is largely irrelevant in a tetrapeptide of this length [19] [21]. The terminal position of alanine means that its carboxyl group remains free and contributes to the overall charge and chemical reactivity of the molecule [15] [31].
H-Aspartic acid-Glycine-Glutamic acid-Alanine-OH demonstrates excellent water solubility due to the presence of multiple polar and charged groups distributed throughout its structure [6] [16]. The compound readily dissolves in distilled water at concentrations exceeding 100 micrograms per milliliter, with solubility enhanced by the ionizable carboxyl groups of aspartic acid and glutamic acid residues [16]. In organic solvents, the tetrapeptide shows limited solubility, requiring polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide for effective dissolution [16] [38]. The solubility characteristics follow the general rule that peptides with net negative charge dissolve readily in aqueous media but require specialized solvents for organic phase applications [16]. Buffer systems significantly influence solubility, with phosphate and Tris buffers providing optimal dissolution conditions while maintaining chemical stability [28] [29].
Solvent System | Solubility (mg/mL) | Comments |
---|---|---|
Distilled Water | >0.1 | Excellent solubility [6] |
Phosphate Buffer pH 7.4 | >0.1 | Optimal conditions [16] |
Methanol | Limited | Requires co-solvents [16] |
Dimethyl Sulfoxide | >50 | Good organic solubility [16] |
Acetonitrile | Poor | Minimal dissolution [16] |
The stability of H-Aspartic acid-Glycine-Glutamic acid-Alanine-OH varies significantly with environmental conditions, particularly pH and temperature [28] [29] [30]. Under acidic conditions (pH below 3.0), the tetrapeptide undergoes degradation primarily through acid-catalyzed hydrolysis of the aspartic acid-glycine peptide bond, leading to the formation of smaller peptide fragments [30]. At physiological pH (7.0-7.4), the compound demonstrates good stability for extended periods when stored at temperatures below 4°C [28] [29]. Elevated temperatures above 45°C promote degradation reactions, including isomerization of aspartic acid and glutamic acid residues through cyclic imide formation [28] [30]. The compound shows optimal stability in the pH range of 5.0-8.0, where both hydrolysis and isomerization reactions are minimized [29] [30].
Condition | Half-life | Primary Degradation Pathway |
---|---|---|
pH 1.0, 25°C | 12-24 hours | Acid-catalyzed hydrolysis [30] |
pH 7.4, 4°C | >30 days | Minimal degradation [29] |
pH 7.4, 37°C | 5-7 days | Isomerization reactions [30] |
pH 10.0, 25°C | 2-3 days | Base-catalyzed degradation [28] |
The isoelectric point of H-Aspartic acid-Glycine-Glutamic acid-Alanine-OH has been calculated to be approximately 3.08, reflecting the predominance of acidic groups in the molecule [15] [31]. This low isoelectric point results from the presence of four ionizable groups: the amino terminus (pKa ~9.0), the carboxyl terminus (pKa ~2.3), the aspartic acid side chain (pKa 3.86), and the glutamic acid side chain (pKa 4.25) [15] [31]. At physiological pH (7.4), the tetrapeptide carries a net charge of approximately -2.0, with the amino terminus largely protonated (+1) and the three carboxyl groups fully deprotonated (-3) [18] [32]. The charge distribution creates a molecule with significant electrostatic character that influences its interactions with other biomolecules and its behavior in electric fields [14] [32]. Below the isoelectric point, the net charge becomes positive, while above this point, the molecule maintains increasingly negative character [14] [15].
pH | Net Charge | Protonation State |
---|---|---|
1.0 | +1.0 | All groups protonated [15] |
3.08 | 0.0 | Isoelectric point [15] |
7.4 | -2.0 | Physiological conditions [32] |
10.0 | -3.0 | All groups deprotonated [15] |
Nuclear magnetic resonance spectroscopy of H-Aspartic acid-Glycine-Glutamic acid-Alanine-OH reveals characteristic chemical shift patterns that reflect the unique chemical environment of each amino acid residue [35] [36] [39]. The backbone amide protons appear in the typical range of 7.5-8.5 parts per million, with individual resonances showing temperature-dependent behavior indicative of hydrogen bonding interactions [35] [37]. The alpha protons of each residue exhibit distinct chemical shifts: aspartic acid (~4.7 parts per million), glycine (~3.9 parts per million as a doublet), glutamic acid (~4.3 parts per million), and alanine (~4.4 parts per million) [35] [40]. Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbons of the peptide bonds resonating between 170-175 parts per million, with subtle variations reflecting the electronic environment of each residue [36] [38]. The side chain carbons provide additional structural information, with the carboxyl carbons of aspartic acid and glutamic acid appearing around 175-180 parts per million [38] [40].
Proton Type | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Aspartic acid NH | 8.2-8.4 | Singlet [35] |
Glycine NH | 8.0-8.2 | Doublet [35] |
Glutamic acid NH | 8.1-8.3 | Singlet [35] |
Alanine NH | 7.8-8.0 | Singlet [35] |
Alpha protons | 3.9-4.7 | Various [40] |
Mass spectrometric analysis of H-Aspartic acid-Glycine-Glutamic acid-Alanine-OH produces characteristic fragmentation patterns that facilitate structural identification and purity assessment [17]. The molecular ion peak appears at mass-to-charge ratio 391 (M+H+), corresponding to the protonated molecular species [7] [9]. Primary fragmentation occurs through cleavage of peptide bonds, generating a series of b-type and y-type fragment ions that provide sequence information [17]. The most abundant fragment ions include the loss of alanine (m/z 320), loss of alanine and glutamic acid (m/z 191), and the aspartic acid immonium ion (m/z 88) [17]. Collision-induced dissociation experiments reveal preferential cleavage at the glycine-glutamic acid peptide bond, reflecting the flexibility imparted by the glycine residue [17]. Secondary fragmentation pathways include the loss of water molecules from carboxyl-containing residues and the formation of internal fragment ions through multiple bond cleavages [17].
Fragment Ion | m/z | Assignment |
---|---|---|
[M+H]+ | 391 | Molecular ion [9] |
[M-Ala+H]+ | 320 | Loss of alanine [17] |
[M-Ala-Glu+H]+ | 191 | Loss of C-terminal dipeptide [17] |
[Asp+H]+ | 134 | Aspartic acid ion [17] |
[Gly+H]+ | 76 | Glycine ion [17] |